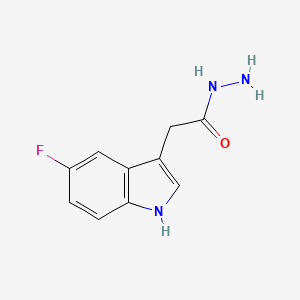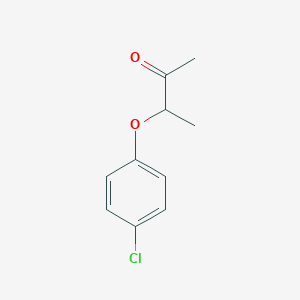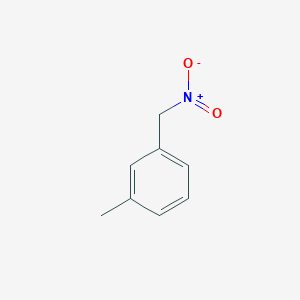
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C13H11BrClNO3. It is a synthetic organic molecule that belongs to the quinoline class. The compound consists of a quinoline ring system with bromine, chlorine, and methoxy substituents. Its chemical structure is as follows: !Molecular Structure .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
1. Reactions with Different Bases and Solvents
- Study: "Effect of Different Bases and Hydrous Solvent on Ratio of N-And O-Ethylated Products of Ethyl 7-Chloro-6-Fluoro-4-Hydroxyquinoline 3-Carboxylate" by Guo Hui (1993).
- Findings: This study explored how different solvents and bases affect the N- and O-ethylation of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate. The research provides insight into how the relative content of products changes under different conditions, which is relevant for the synthesis and applications of ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate (Guo Hui, 1993).
2. Synthesis of Quinoline Derivatives
- Study: "Synthesis of 6-Bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline" by Sun Tie-min (2009).
- Findings: This paper discusses the synthesis of a quinoline derivative, which is closely related to this compound. It provides insights into the synthetic pathways and conditions required for producing similar compounds (Sun Tie-min, 2009).
3. Biological Applications
- Study: "Synthesis and Antitumor Activities of Certain Novel 2-Amino-9-(4-Halostyryl)-4H-pyrano[3,2-h]quinoline Derivatives" by A. El-Agrody et al. (2012).
- Findings: This research investigated the synthesis of quinoline derivatives, including compounds similar to this compound, and their antitumor activities. This indicates potential applications in cancer research and treatment (A. El-Agrody et al., 2012).
4. Use in Synthesis of Isoquinoline Derivatives
- Study: "Synthesis of Two Pyranoquinolinones. What is the Structure of Cherimoline" by W. Ajana et al. (1998).
- Findings: This paper presents the synthesis of pyranoquinolinones from ethyl quinolin-4-one-3-carboxylate, a process related to the synthesis of compounds like this compound (W. Ajana et al., 1998).
Propriétés
IUPAC Name |
ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO3/c1-3-19-13(17)8-6-16-10-5-11(18-2)9(14)4-7(10)12(8)15/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEZWYGNJDQJMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60699959 | |
| Record name | Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60699959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
476194-45-3 | |
| Record name | Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60699959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















